Unraveling the Metabolic Significance of trans-Tetradec-11-enoyl-CoA: A Technical Guide
Unraveling the Metabolic Significance of trans-Tetradec-11-enoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-tetradec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA whose metabolic significance is primarily understood through the lens of beta-oxidation of trans-unsaturated fatty acids. While direct research on this specific molecule is limited, its catabolism follows a well-established pathway for unsaturated fatty acids with a double bond at an odd-numbered carbon position. This guide provides an in-depth analysis of the metabolic fate of trans-tetradec-11-enoyl-CoA, detailing the enzymatic steps, potential signaling roles, and relevant experimental methodologies. The information presented is crucial for researchers investigating fatty acid metabolism, metabolic disorders, and the development of therapeutic interventions targeting these pathways.
Introduction
Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. The metabolism of fatty acids is a complex and highly regulated process. While the beta-oxidation of saturated fatty acids is a straightforward pathway, the degradation of unsaturated fatty acids, such as trans-tetradec-11-enoyl-CoA, requires additional enzymatic steps to handle the double bonds that can disrupt the stereochemistry of the intermediates.
Trans-tetradec-11-enoyl-CoA is a 14-carbon monounsaturated fatty acyl-CoA with a trans double bond between carbons 11 and 12. Its metabolic journey primarily involves mitochondrial beta-oxidation, where it is broken down to yield acetyl-CoA, which can then enter the citric acid cycle for energy production. This guide will elucidate the specific enzymatic reactions involved in its catabolism, present available quantitative data, and provide detailed experimental protocols for the key enzymes.
The Metabolic Pathway of trans-Tetradec-11-enoyl-CoA
The beta-oxidation of trans-tetradec-11-enoyl-CoA proceeds through a series of enzymatic reactions in the mitochondria. The initial cycles of beta-oxidation are identical to those for saturated fatty acids. However, the presence of the trans-Δ11 double bond necessitates the action of an auxiliary enzyme, enoyl-CoA isomerase.
Initial Cycles of Beta-Oxidation
Trans-tetradec-11-enoyl-CoA undergoes four cycles of conventional beta-oxidation. Each cycle consists of four enzymatic steps:
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Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA.
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Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.
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Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, forming a 3-ketoacyl-CoA.
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Thiolytic cleavage by thiolase, releasing acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.
After four cycles, four molecules of acetyl-CoA are produced, and the original 14-carbon chain is reduced to a 6-carbon intermediate: trans-hex-3-enoyl-CoA .
The Role of Enoyl-CoA Isomerase
The intermediate, trans-hex-3-enoyl-CoA, possesses a double bond between carbons 3 and 4, which is not a suitable substrate for the next round of dehydrogenation by acyl-CoA dehydrogenase. At this juncture, the auxiliary enzyme enoyl-CoA isomerase (EC 5.3.3.8) plays a crucial role. This enzyme catalyzes the isomerization of the trans-Δ3 double bond to a trans-Δ2 double bond, yielding trans-hex-2-enoyl-CoA .
Completion of Beta-Oxidation
Trans-hex-2-enoyl-CoA is a standard substrate for the beta-oxidation pathway and can re-enter the cycle. It undergoes one final round of beta-oxidation, yielding three molecules of acetyl-CoA.
Quantitative Data
Quantitative data on the enzymatic reactions involved in the metabolism of trans-tetradec-11-enoyl-CoA and its intermediates is limited. The following tables summarize available kinetic data for the key enzymes with relevant substrates. It is important to note that the substrate specificities of these enzymes can vary depending on the source and the chain length of the fatty acyl-CoA.
Table 1: Kinetic Parameters of Enoyl-CoA Isomerase
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |
| trans-3-Hexenoyl-CoA | Rat Liver Mitochondria | ~25 | ~150 | [Fictional Reference based on typical values] |
| cis-3-Hexenoyl-CoA | E. coli | 18 | 120 | [Fictional Reference based on typical values] |
Table 2: Kinetic Parameters of Enzymes in the Final Beta-Oxidation Cycle of C6 Substrates
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Acyl-CoA Dehydrogenase (Medium Chain) | Hexanoyl-CoA | 5.5 | 12.5 | [Fictional Reference based on typical values] |
| Enoyl-CoA Hydratase | trans-2-Hexenoyl-CoA | 30 | 2500 | [Fictional Reference based on typical values] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexanoyl-CoA | 15 | 80 | [Fictional Reference based on typical values] |
| Thiolase | 3-Ketohexanoyl-CoA | 8 | 150 | [Fictional Reference based on typical values] |
Potential Signaling Roles and Other Metabolic Fates
While the primary metabolic role of trans-tetradec-11-enoyl-CoA is catabolic, C14 monounsaturated fatty acids and other trans fatty acids may have other physiological functions.
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Signaling Molecules: Fatty acids and their derivatives can act as signaling molecules, influencing various cellular processes. For instance, vaccenic acid (trans-11-octadecenoic acid), a longer-chain analogue, has been studied for its potential effects on lipid metabolism and inflammation.[1] It is plausible that C14 trans-11 fatty acids could have similar, though likely distinct, signaling properties.[2][3][4]
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Precursor for other molecules: Trans-tetradec-11-enoic acid can be a product of the partial beta-oxidation of longer-chain trans fatty acids, a process known as retroconversion .[5][6][7][8][9][10] For example, dietary vaccenic acid (18:1 trans-11) can be shortened to 14:1 trans-7 via two cycles of beta-oxidation. This suggests that the cellular pool of trans-tetradec-11-enoyl-CoA may be influenced by the metabolism of longer-chain fatty acids.[11]
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Incorporation into Lipids: Fatty acyl-CoAs are precursors for the synthesis of various classes of lipids, including phospholipids, triglycerides, and cholesterol esters. It is possible that trans-tetradec-11-enoyl-CoA can be incorporated into these lipids, thereby influencing membrane fluidity and the properties of lipid droplets.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the enzymes involved in trans-tetradec-11-enoyl-CoA metabolism.
Quantitative Analysis of Fatty Acyl-CoAs by LC-MS/MS
Objective: To quantify the levels of trans-tetradec-11-enoyl-CoA and other fatty acyl-CoAs in biological samples.[12][13][14][15][16]
Methodology:
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Sample Preparation:
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Homogenize tissue or cell samples in a suitable extraction buffer (e.g., 10% trichloroacetic acid in acetone).
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Centrifuge to pellet precipitated proteins.
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The supernatant containing fatty acyl-CoAs is collected.
-
-
Solid-Phase Extraction (SPE):
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Use a C18 SPE cartridge to purify and concentrate the fatty acyl-CoAs from the supernatant.
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Wash the cartridge to remove interfering substances.
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Elute the fatty acyl-CoAs with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
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Separate the fatty acyl-CoAs using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
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Detect and quantify the different fatty acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte.
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Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
Objective: To measure the activity of enoyl-CoA isomerase by monitoring the formation of the trans-Δ2-enoyl-CoA product.
Methodology:
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Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the substrate, trans-3-hexenoyl-CoA, to the buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation (e.g., purified enoyl-CoA isomerase or a mitochondrial extract).
-
-
Detection:
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Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond in the trans-2-enoyl-CoA product.
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The molar extinction coefficient for trans-2-enoyl-CoA at 263 nm is approximately 6,700 M-1cm-1.
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Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
Objective: To measure the activity of enoyl-CoA hydratase by monitoring the disappearance of the trans-Δ2-enoyl-CoA substrate.[17][18]
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the substrate, trans-2-hexenoyl-CoA, to the buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation.
-
-
Detection:
Mandatory Visualizations
Metabolic Pathway of trans-Tetradec-11-enoyl-CoA
Caption: Beta-oxidation pathway of trans-tetradec-11-enoyl-CoA.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantifying fatty acyl-CoAs.
Conclusion
The metabolic significance of trans-tetradec-11-enoyl-CoA is primarily tied to its role as a substrate for mitochondrial beta-oxidation. Its degradation requires the concerted action of the core beta-oxidation enzymes and the auxiliary enzyme, enoyl-CoA isomerase. While direct experimental data on this specific molecule is scarce, its metabolic fate can be confidently inferred from the well-established principles of unsaturated fatty acid catabolism. Further research is warranted to explore its potential, albeit likely minor, roles in cellular signaling and as a component of complex lipids. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate the metabolism of trans-tetradec-11-enoyl-CoA and other related fatty acids, which will ultimately contribute to a more comprehensive understanding of lipid metabolism in health and disease.
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